molecular formula C12H11NO4S2 B5858160 3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene

3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene

Cat. No.: B5858160
M. Wt: 297.4 g/mol
InChI Key: MGNUQYIEXBJWJS-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene is an organic compound that belongs to the class of nitrothiophenes It is characterized by the presence of a nitro group (-NO2) attached to a thiophene ring, which is further substituted with a sulfonylmethyl group linked to a 4-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene typically involves a multi-step process One common method starts with the nitration of thiophene to introduce the nitro group at the 2-position This is followed by the sulfonylation of the thiophene ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

    Reduction: 3-[(4-Methylphenyl)sulfonylmethyl]-2-aminothiophene.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylsulfonylmethylthiophene: Lacks the nitro group, resulting in different reactivity and applications.

    2-Nitrothiophene: Lacks the sulfonylmethyl group, leading to different chemical properties and uses.

    3-[(4-Methylphenyl)sulfonylmethyl]-2-aminothiophene: Formed by the reduction of the nitro group, with distinct biological activities.

Uniqueness

3-[(4-Methylphenyl)sulfonylmethyl]-2-nitrothiophene is unique due to the combination of the nitro and sulfonylmethyl groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-[(4-methylphenyl)sulfonylmethyl]-2-nitrothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-9-2-4-11(5-3-9)19(16,17)8-10-6-7-18-12(10)13(14)15/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNUQYIEXBJWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(SC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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